molecular formula C24H18N4O4S2 B611768 VU0652925 CAS No. 1476847-58-1

VU0652925

Cat. No. B611768
M. Wt: 490.552
InChI Key: RROGCGMHOWNSLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

VU0652925 is a PAR4 antagonist. VU0652925 had a PAC1 IC50 of 43.0 pM (-pIC50±SEM: 10.4±0.04) and a P-sel IC50 of 39.2 pM (-pIC50±SEM: 10.41±0.04). PAR4 antagonists is potential useful for the development of tools such as radioligands and PET tracers that are not currently available to the field for this target.

Scientific Research Applications

Vacuum-Ultraviolet Photon Detections

The advancements in vacuum-ultraviolet (VUV) photon detection technology have significant implications in fields like space science, high-energy physics, and the electronics industry. The development of economical VUV photodetectors, especially with ultra-wide bandgap semiconductors, offers promising avenues for future applications (Zheng, Jia, & Huang, 2020).

Drug Discovery: Historical Perspective

This paper provides insights into the evolution of drug discovery, emphasizing the impact of molecular biology and genomic sciences. The transition from chemistry-driven to biology-guided drug research marks a significant shift in scientific exploration, impacting various fields including pharmacochemistry (Drews, 2000).

Lab-scale Intervention

Technological advancements, including those in the scientific research domain, are increasingly shaping our world. The paper discusses the need for ethical, legal, and social considerations in scientific research and technology development. It highlights the importance of integrating societal concerns in the research process, especially in new and emerging areas like synthetic biology and nanotechnology (Schuurbiers & Fisher, 2009).

Upper Secondary Chemistry Students in Pharmacochemistry Research

This study explores the participation of upper secondary chemistry students in pharmacochemistry research, underscoring the importance of bridging the gap between school inquiry practices and scientific research practices. It highlights how involvement in actual research can enhance students' understanding of scientific content, interest in research, and knowledge of the nature of science (van Rens, van Muijlwijk, Beishuizen, & van der Schee, 2013).

Variants of Uncertain Significance in High-Throughput Genome Sequencing

This review focuses on the challenges posed by variants of uncertain significance (VUS) in genomic sequencing, particularly in relation to hereditary cancers. It emphasizes the importance of developing accurate classification systems for VUS to improve their clinical utility in the era of personalized medicine (Federici & Soddu, 2020).

properties

CAS RN

1476847-58-1

Product Name

VU0652925

Molecular Formula

C24H18N4O4S2

Molecular Weight

490.552

IUPAC Name

2-methoxy-6-(6-methoxy-4-((2-phenylthiazol-4-yl)methoxy)benzofuran-2-yl)imidazo[2,1-b][1,3,4]thiadiazole

InChI

InChI=1S/C24H18N4O4S2/c1-29-16-8-19(31-12-15-13-33-22(25-15)14-6-4-3-5-7-14)17-10-21(32-20(17)9-16)18-11-28-23(26-18)34-24(27-28)30-2/h3-11,13H,12H2,1-2H3

InChI Key

RROGCGMHOWNSLD-UHFFFAOYSA-N

SMILES

COC1=NN2C(S1)=NC(C3=CC4=C(O3)C=C(OC)C=C4OCC5=CSC(C6=CC=CC=C6)=N5)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

VU0652925, VU-0652925, VU 0652925, BMS-3, BMS 3, BMS3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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